N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-24-11-4-3-10(9-12(11)25-2)5-6-18-14(21)13-15(22)19-17-20(16(13)23)7-8-26-17/h3-4,7-9,22H,5-6H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPFKEADMYKSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle.
Mode of Action
Compounds with similar structures have been found to inhibit cdk2. Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells.
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway due to its potential inhibition of CDK2. This can lead to downstream effects such as apoptosis or programmed cell death, particularly in cancer cells.
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells, which could impact their bioavailability.
Biological Activity
N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. Additionally, it includes data tables summarizing key research findings and case studies that highlight its therapeutic potential.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 898431-62-4 |
| Molecular Formula | C17H17N3O5S |
| Molecular Weight | 375.4 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolo-pyrimidine derivatives, including this compound. The compound demonstrated broad-spectrum activity against various bacterial strains and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported as follows:
- Staphylococcus aureus: MIC < 40 μg/mL
- Escherichia coli: MIC < 132 μg/mL
- Candida albicans: MIC < 207 μg/mL
These results indicate that the compound exhibits promising antimicrobial properties, particularly against Gram-positive bacteria .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolo-pyrimidine derivatives have been explored through various in vitro assays. The compound was found to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. The following observations were made:
- Inhibition of TNF-alpha and IL-6 production in macrophages.
- Reduction of edema in animal models when administered at effective doses.
These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through various mechanisms, including:
- Activation of caspases.
- Modulation of the mitochondrial pathway.
In one study, the compound showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 μM. These results underscore the potential of this compound in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazolo-pyrimidine derivatives, including this compound. The study included a series of tests against both Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited superior activity compared to standard antibiotics like ampicillin and tetracycline.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with the compound resulted in a significant decrease in inflammatory markers. This study provides insights into the molecular mechanisms underlying its anti-inflammatory effects and suggests its utility in treating chronic inflammatory conditions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H18N4O4S
- Molecular Weight : 366.41 g/mol
- IUPAC Name : N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
The structure of this compound features a thiazolo-pyrimidine core, which is known for its ability to interact with various biological targets.
Antitumor Activity
Research indicates that compounds with thiazolo-pyrimidine structures exhibit significant antitumor properties. For example, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.
Antimicrobial Properties
This compound has demonstrated activity against a range of bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.
Research Findings and Case Studies
Q & A
Q. What are the recommended synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives, and how can reaction conditions be optimized?
Thiazolo[3,2-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, refluxing a thioxopyrimidine precursor with substituted benzaldehydes in a mixture of acetic acid and acetic anhydride (1:1) under sodium acetate catalysis yields fused thiazolopyrimidine derivatives. Reaction optimization includes controlling temperature (reflux for 8–10 hours), solvent choice (ethyl acetate for recrystallization), and stoichiometric ratios to achieve yields >75% . Single-crystal growth for structural validation requires slow evaporation of ethyl acetate/ethanol (3:2) solutions .
Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?
Key methods include:
- X-ray crystallography : Resolves bond lengths (e.g., C–S: 1.74–1.78 Å), dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings), and puckering in the pyrimidine ring (deviation of 0.224 Å from planarity) .
- NMR spectroscopy : Assigns signals for methoxy groups (δ 3.7–3.9 ppm for OCH), aromatic protons (δ 6.8–7.5 ppm), and carboxamide NH (δ 10–12 ppm) .
- Mass spectrometry : Confirms molecular ions (e.g., m/z 494.55 for CHNOS) .
Q. What are the critical purity assessment techniques for this compound?
Use HPLC with a C18 column (acetonitrile/water mobile phase) to monitor purity (>95%). TLC (silica gel, ethyl acetate/hexane) and melting point analysis (427–428 K) are supplementary methods .
Advanced Research Questions
Q. How does the compound’s conformational flexibility influence its intermolecular interactions in the solid state?
The thiazolopyrimidine core adopts a flattened boat conformation, with the C5 atom deviating by 0.224 Å from planarity. This puckering facilitates bifurcated C–H···O hydrogen bonds (2.58–2.72 Å) between the carbonyl group and methoxy substituents, forming chains along the crystallographic c-axis. Such interactions stabilize the crystal lattice and may correlate with solubility and stability .
Q. What experimental strategies can resolve contradictions in bioactivity data across structurally similar analogs?
- Comparative SAR studies : Test substituent effects (e.g., 3,4-dimethoxyphenethyl vs. 4-methylthiophenyl) on biological targets. For example, methoxy groups enhance hydrogen bonding, while methylthio groups increase lipophilicity .
- Dose-response assays : Quantify IC values under standardized conditions (e.g., enzyme inhibition assays with controls for solvent interference).
- Molecular docking : Map interactions between the carboxamide group and active-site residues (e.g., ATP-binding pockets in kinases) .
Q. How can computational methods predict the compound’s reactivity and metabolic pathways?
- DFT calculations : Optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., the 7-hydroxy group is prone to oxidation).
- ADMET prediction : Use tools like SwissADME to estimate metabolic liabilities (e.g., CYP450-mediated demethylation of methoxy groups) .
Q. What are the challenges in designing enantioselective syntheses for chiral thiazolopyrimidine derivatives?
The C5 chiral center introduces complexity. Strategies include:
- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts during cyclocondensation.
- Asymmetric hydrogenation : Apply Ru-based catalysts to reduce double bonds in intermediates.
- Crystallization-induced diastereomer resolution : Separate enantiomers using chiral carboxylic acids .
Methodological Considerations
- Crystallographic data analysis : Use SHELX or OLEX2 to refine hydrogen bonding and torsional angles. Report R factors (<0.06) and data-to-parameter ratios (>15:1) for reliability .
- Bioactivity assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
